CGK733

Vue d'ensemble

Description

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea (DATCF) is a synthetic compound that has recently been used in a wide range of scientific research applications. It is a highly versatile compound that has been used in both in vivo and in vitro experiments. Its unique properties make it an ideal compound for investigating a variety of biological processes and physiological effects.

Applications De Recherche Scientifique

Inhibition des activités des kinases ATM/ATR

CGK733 a été rapporté comme un composé qui inhibait les activités des kinases ATM/ATR et bloquait leurs voies de signalisation de point de contrôle avec une grande sélectivité . Cette inhibition peut avoir des implications importantes dans divers processus biologiques où ces kinases jouent un rôle crucial.

Activité inhibitrice de la croissance contre les cellules tumorales

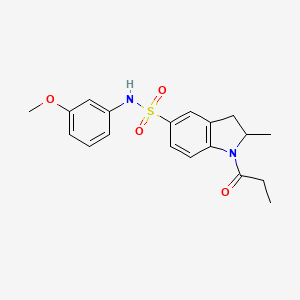

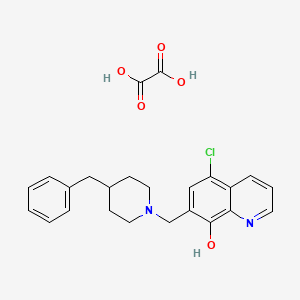

This compound et ses analogues ont montré une activité inhibitrice de la croissance contre les cellules HeLa S3 . La relation structure-activité a révélé que les analogues avec un groupe 2-naphtyle ou 4-fluorophényle au lieu du groupe benzhydryle ont une activité comparable à celle de this compound et que le groupe 3-nitro sur la partie aniline affecte significativement l'activité .

Soulagement de la perte osseuse induite par l'ovariectomie

This compound a été trouvé pour soulager la perte osseuse induite par l'ovariectomie en bloquant les oscillations de Ca2+ induites par RANKL et les voies de signalisation NF-kB/MAPK . Cela suggère que this compound pourrait être un médicament potentiel pour le traitement de l'ostéoporose.

Inhibition de la différenciation et de la fonction des ostéoclastes

This compound inhibe la différenciation et la fonction des ostéoclastes . Ceci est particulièrement pertinent dans des conditions telles que l'ostéoporose où la suractivation des ostéoclastes conduit à une perte osseuse.

Modulation de l'expression de NFATc1

This compound inhibe l'expression des gènes spécifiques des ostéoclastes et de NFATc1 induit par RANKL . NFATc1 est un régulateur principal de la différenciation des ostéoclastes, et son inhibition peut aider à contrôler la résorption osseuse.

Réduction de l'expression des protéines CTSK, ATP6V0D2 et c-Fos

This compound abaisse considérablement l'expression des protéines CTSK, ATP6V0D2 et c-Fos . Ces protéines sont impliquées dans la formation et la fonction des ostéoclastes, et leur réduction peut aider à contrôler la résorption osseuse.

Mécanisme D'action

Target of Action

CGK733, also known as Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea, ATM/ATR Kinase Inhibitor, 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-(4-fluoro-3-nitrophenyl)thioureido)ethyl)acetamide, or CGK 733, was initially reported to inhibit ATM/ATR kinase activities . These kinases play a crucial role in the DNA damage response and cell cycle checkpoints .

Mode of Action

This compound was reported to block the checkpoint signaling pathways of ATM/ATR kinases with great selectivity . The original paper was retracted, and the exact mechanism of action remains unclear .

Biochemical Pathways

Despite the retraction of the original paper, the use of this compound as an ATM/ATR inhibitor has been reported . It has been shown to induce cell death in drug-induced senescent tumor cells , inhibit cell proliferation by suppressing cyclin D1 levels , and enhance taxol-induced cytotoxicity in carcinoma cells by inducing multinucleated cell formation .

Result of Action

This compound has been reported to have growth inhibitory activity against HeLa S3 cells . It has also been shown to induce cell death in drug-induced senescent tumor cells , inhibit cell proliferation by suppressing cyclin D1 levels , and enhance taxol-induced cytotoxicity in carcinoma cells by inducing multinucleated cell formation .

Activité Biologique

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, the compound has been shown to possess neuroprotective, cardioprotective, and hepatoprotective activities.

Biochemical and Physiological Effects

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea has been shown to affect a variety of biochemical and physiological processes, including the regulation of gene expression, the modulation of cell signaling pathways, and the modulation of immune responses. Additionally, the compound has been shown to have an effect on the metabolism of certain hormones, such as cortisol and testosterone.

Avantages Et Limitations Des Expériences En Laboratoire

The use of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea in scientific research has several advantages. The compound is highly selective with respect to the desired product, and its unique properties make it an ideal compound for investigating a variety of biological processes and physiological effects. Additionally, the compound is relatively stable and easy to synthesize. However, the compound is not always suitable for all types of experiments, and its use may be limited by certain factors, such as the concentration of the compound and the sensitivity of the experimental system.

Orientations Futures

The potential applications of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea are numerous and varied. Future research should focus on further elucidating the mechanism of action of the compound and its effects on various biochemical and physiological processes. Additionally, further research should focus on exploring the potential therapeutic applications of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea, such as its use in the treatment of various diseases and conditions. Furthermore, future research should focus on improving the synthesis method of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea and developing analogues of the compound with improved properties. Finally, further research should focus on exploring the potential adverse effects of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea and developing strategies to mitigate these effects.

Propriétés

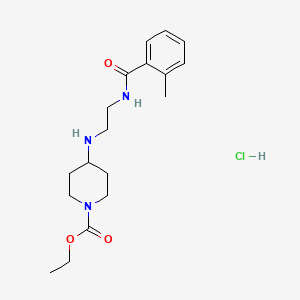

IUPAC Name |

2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-fluoro-3-nitrophenyl)carbamothioylamino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl3FN4O3S/c24-23(25,26)21(30-22(35)28-16-11-12-17(27)18(13-16)31(33)34)29-20(32)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H,(H,29,32)(H2,28,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCDNLNLQNYZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl3FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424997 | |

| Record name | Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905973-89-9 | |

| Record name | CGK 733 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905973899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYL ACETAMIDOTRICHLOROETHYL FLUORONITROPHENYL THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3DGZ99QYM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What were the initial claims about the mechanism of action of CGK733?

A1: this compound was initially reported as a selective inhibitor of ATM and ATR kinases, key regulators of the DNA damage response (DDR) pathway. This pathway is often dysregulated in cancer cells, making it an attractive target for therapeutic intervention [, , ].

Q2: Have those initial claims been challenged?

A2: Yes, the initial claims about this compound's specificity for ATM and ATR have been challenged. Subsequent studies have shown that this compound does not directly inhibit ATM or ATR kinase activity in all cell lines tested [, , ].

Q3: Despite the lack of direct ATM/ATR inhibition in some studies, what effects have been observed with this compound treatment?

A3: Despite the conflicting evidence on direct ATM/ATR inhibition, this compound has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines [, , , ]. It has also been reported to enhance the radiosensitivity of tumor cells, suggesting a potential role as a chemosensitizer in cancer therapy [, ].

Q4: What alternative mechanisms of action for this compound have been proposed?

A4: Several alternative mechanisms have been proposed for this compound's effects, including:

- Modulation of calcium homeostasis: this compound has been shown to induce vesicular calcium sequestration, potentially through activation of the PERK/CHOP signaling pathway, which is involved in the unfolded protein response [].

- Inhibition of poly(ADP-ribose) polymerase (PARP) activity: Some studies suggest that this compound may exert its anti-tumor effects through the inhibition of PARP, a key enzyme involved in DNA repair [].

Q5: What are the downstream effects of this compound treatment on cell cycle progression and apoptosis?

A5: this compound treatment has been shown to:

- Induce G2/M cell cycle arrest: This effect is thought to be mediated by the activation of checkpoint kinases Chk1 and Chk2, leading to the phosphorylation and inactivation of Cdc25C, a phosphatase required for the activation of cyclin-dependent kinase 1 (CDK1) and entry into mitosis [].

- Trigger apoptosis: this compound has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The exact mechanisms underlying these effects are still under investigation [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C23H18Cl3F2N5O3S, and its molecular weight is 584.86 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research articles don't delve into detailed spectroscopic analysis of this compound, it's likely that standard characterization techniques such as NMR, IR, and mass spectrometry were employed during its synthesis and study. Further exploration of chemical databases and literature focusing specifically on this compound synthesis might provide detailed spectroscopic information.

Q8: Have any studies explored the SAR of this compound?

A8: Yes, one study investigated the SAR of this compound by synthesizing and evaluating the activity of 35 analogs [].

Q9: What were the key findings of the SAR study?

A9: The SAR study revealed that:

Q10: What are the implications of these SAR findings?

A10: These findings provide insights into the structural features crucial for this compound's biological activity. They could guide the development of more potent and selective analogs with improved pharmacological properties.

Q11: What in vitro models have been used to study the effects of this compound?

A11: Various cancer cell lines, including HeLa S3, PC12, and hepatocellular carcinoma cells, have been used to study the effects of this compound on cell viability, proliferation, cell cycle progression, apoptosis, and DNA damage response [, , , , ].

Q12: What in vivo models have been used to assess the efficacy of this compound?

A12: Animal models, including a nude mouse model of nasopharyngeal carcinoma and a mouse model of chronic myeloid leukemia, have been used to evaluate the in vivo effects of this compound on tumor growth and survival [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B1684044.png)

![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)

![n-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1684054.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone](/img/structure/B1684059.png)

![7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B1684060.png)

![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)